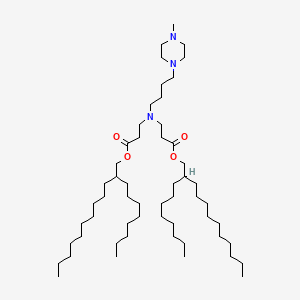

Lipid C24

Description

Properties

Molecular Formula |

C55H109N3O4 |

|---|---|

Molecular Weight |

876.5 g/mol |

IUPAC Name |

2-octyldodecyl 3-[4-(4-methylpiperazin-1-yl)butyl-[3-(2-octyldodecoxy)-3-oxopropyl]amino]propanoate |

InChI |

InChI=1S/C55H109N3O4/c1-6-10-14-18-22-24-28-32-38-52(36-30-26-20-16-12-8-3)50-61-54(59)40-44-57(42-34-35-43-58-48-46-56(5)47-49-58)45-41-55(60)62-51-53(37-31-27-21-17-13-9-4)39-33-29-25-23-19-15-11-7-2/h52-53H,6-51H2,1-5H3 |

InChI Key |

AJQFJDPCEXBTGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCN(CCCCN1CCN(CC1)C)CCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of C24 Fatty Acids in Cellular Function and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Very long-chain fatty acids (VLCFAs), particularly those with 24 carbon atoms (C24), play a critical and multifaceted role in cellular biology. Far from being mere structural components, these molecules are integral to the architecture of cellular membranes, the intricacies of signal transduction, and the maintenance of tissue homeostasis. Their dysregulation is implicated in a range of severe neurological and metabolic disorders, making them a key area of investigation for therapeutic intervention. This technical guide provides an in-depth exploration of the biological significance of C24 fatty acids, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Biological Functions of C24 Fatty Acids

C24 fatty acids, which include the saturated lignoceric acid (C24:0) and the monounsaturated nervonic acid (C24:1), are fundamental to several physiological processes.

1.1. Structural Integrity of Cellular Membranes: C24 fatty acids are crucial components of sphingolipids, a class of lipids that are abundant in the myelin sheath of nerve cells and in lipid rafts of cellular membranes.[1][2] The exceptional length of the C24 acyl chain in sphingolipids, such as ceramides and sphingomyelin, allows for significant interdigitation within the lipid bilayer. This property enhances membrane stability and contributes to the formation of specialized membrane microdomains, or lipid rafts.[3][4] These rafts are critical hubs for cellular signaling, concentrating receptors and signaling proteins to facilitate efficient signal transduction.

1.2. Myelin Sheath Formation and Maintenance: The nervous system is particularly enriched in C24 fatty acids. Lignoceric acid and nervonic acid are major constituents of the sphingomyelin found in the white matter of the brain, accounting for a significant percentage of the fatty acids in this insulating layer.[2] The proper composition of these fatty acids is essential for the formation and long-term integrity of the myelin sheath, which is vital for rapid nerve impulse conduction.

1.3. Skin Barrier Function: In the epidermis, VLCFAs are essential for the synthesis of ceramides that form the lipid barrier of the skin. This barrier is crucial for preventing water loss and protecting against environmental insults.

1.4. Retinal Function: Specific VLCFAs are also important for the normal function of the retina.

Metabolism of C24 Fatty Acids: Synthesis and Degradation

The cellular levels of C24 fatty acids are tightly regulated through a balance of synthesis (elongation) and degradation (peroxisomal β-oxidation).

2.1. Elongation Pathway: C24 fatty acids are synthesized in the endoplasmic reticulum from shorter-chain fatty acid precursors through a series of four enzymatic steps, collectively known as the fatty acid elongation cycle. The rate-limiting step is catalyzed by a family of enzymes called fatty acid elongases (ELOVLs). ELOVL1 is the primary elongase responsible for the synthesis of saturated and monounsaturated C24 acyl-CoAs from C22 precursors.

2.2. Incorporation into Sphingolipids: The newly synthesized C24-CoA is then incorporated into ceramides by ceramide synthases (CerS). CerS2 exhibits a high specificity for C22 and C24 acyl-CoAs, playing a crucial role in the production of C24-containing sphingolipids.

2.3. Peroxisomal β-Oxidation: The degradation of VLCFAs, including C24 fatty acids, occurs primarily in peroxisomes via β-oxidation. This process shortens the fatty acid chain in a stepwise manner, producing acetyl-CoA and shorter-chain fatty acyl-CoAs that can then be further metabolized in the mitochondria.

Quantitative Data on C24 Fatty Acids

The following tables summarize key quantitative data related to the abundance and metabolism of C24 fatty acids.

Table 1: Plasma Levels of C24:0 and C26:0 Fatty Acids in Adrenoleukodystrophy (ALD)

| Analyte | Control (n=50) | ALD Hemizygotes (n=34) | ALD Heterozygotes (n=32) |

| C24:0 (% of total fatty acids) | 0.93 ± 0.14 | 1.85 ± 0.38 | 1.41 ± 0.29 |

| C26:0 (% of total fatty acids) | 0.015 ± 0.0032 | 0.081 ± 0.0066 | 0.057 ± 0.0063 |

| C24:0 / C22:0 Ratio | 0.83 ± 0.11 | 1.63 ± 0.33 | 1.25 ± 0.23 |

| C26:0 / C22:0 Ratio | 0.013 ± 0.003 | 0.072 ± 0.015 | 0.050 ± 0.012 |

Data are presented as mean ± SEM. Source:

Table 2: Enzyme Kinetics of Key Enzymes in C24 Fatty Acid Metabolism

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (relative activity) | Source |

| ELOVL1 | C22:0-CoA | Not explicitly stated | High activity | |

| CerS2 | C24:0-CoA | Not explicitly stated | High specificity | |

| Peroxisomal β-oxidation | Lignoceroyl-CoA (C24:0-CoA) | ~15 | Lower than for C16:0-CoA |

Note: Precise Km and Vmax values for human enzymes under physiological conditions are not always readily available in the literature and can vary depending on the experimental setup.

C24 Fatty Acids in Disease

The critical roles of C24 fatty acids mean that their metabolic dysregulation leads to severe pathologies.

4.1. X-linked Adrenoleukodystrophy (X-ALD): This is the most well-known disorder associated with VLCFA metabolism. X-ALD is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein required for the import of VLCFA-CoA into peroxisomes for degradation. The resulting accumulation of C24:0 and C26:0 fatty acids in tissues and plasma leads to a devastating demyelinating neurological disorder and adrenal insufficiency.

4.2. Zellweger Spectrum Disorders: These are a group of severe, inherited peroxisomal biogenesis disorders where the formation of peroxisomes is impaired. This leads to a deficiency in multiple peroxisomal enzymes, including those required for VLCFA β-oxidation, resulting in the accumulation of C24 and C26 fatty acids.

4.3. Sphingolipid-Related Pathologies: Alterations in the balance of C16 and C24 ceramides have been implicated in various cellular processes, including apoptosis. A shift from C24 to C16 sphingolipids can increase susceptibility to apoptosis.

Signaling Pathways Involving C24 Fatty Acids

C24 fatty acids, primarily through their incorporation into sphingolipids, are key players in cellular signaling.

5.1. Membrane Microdomain (Lipid Raft) Signaling: C24-containing sphingolipids are essential for the formation and stability of lipid rafts. These microdomains serve as platforms for the assembly of signaling complexes. For instance, the Src family kinase Lyn has been shown to associate with lactosylceramide-enriched microdomains containing C24 fatty acids, which is crucial for neutrophil function.

Caption: C24-sphingolipid-mediated signaling in a lipid raft.

5.2. Ceramide-Mediated Apoptosis Signaling: While complex and context-dependent, ceramide signaling is heavily involved in the regulation of apoptosis. The balance between different ceramide species, including those with C24 acyl chains, can influence the cellular response to apoptotic stimuli.

Caption: Role of C24/C16-ceramide balance in apoptosis.

Experimental Protocols

6.1. Extraction of Very Long-Chain Fatty Acids from Plasma/Tissues

This protocol is a generalized method for the extraction of total lipids, including VLCFAs, from biological samples.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0 or deuterated VLCFA)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To 100 µL of plasma or homogenized tissue, add a known amount of internal standard.

-

Lipid Extraction (Folch Method): a. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. b. Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation. c. Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. The dried lipid extract can then be used for derivatization and analysis.

6.2. Analysis of C24 Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Dried lipid extract from Protocol 6.1

-

2% H2SO4 in methanol

-

Hexane (GC grade)

-

Deionized water

-

GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

Procedure:

-

Derivatization (Acid-Catalyzed Methylation): a. To the dried lipid extract, add 1 mL of 2% H2SO4 in methanol. b. Seal the tube tightly and heat at 80°C for 2 hours. c. Allow the sample to cool to room temperature.

-

FAME Extraction: a. Add 1 mL of hexane and 0.5 mL of water to the tube. b. Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes. c. Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

GC-MS Analysis: a. Inject the FAME sample into the GC-MS. b. Use a temperature program that allows for the separation of VLCFA-FAMEs (e.g., initial temperature of 100°C, ramp to 250°C, then ramp to 320°C). c. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

6.3. Experimental Workflow for C24 Fatty Acid Analysis

Caption: General workflow for C24 fatty acid analysis.

Conclusion

C24 fatty acids are indispensable molecules with profound implications for cellular structure, function, and signaling. Their roles in maintaining membrane integrity, ensuring proper nervous system function, and participating in critical signaling pathways underscore their importance in health and disease. A thorough understanding of their metabolism and biological functions is paramount for the development of novel therapeutic strategies for a range of debilitating disorders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of these vital lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significance of glycosphingolipid fatty acid chain length on membrane microdomain-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of C24 Ceramide in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including signal transduction, apoptosis, and membrane structure. The length of the fatty acid chain attached to the sphingoid base is a key determinant of a ceramide's biological function. This technical guide provides an in-depth overview of the synthesis of C24 ceramides, a species of very-long-chain ceramides (VLC-Cers), in mammalian cells. Understanding this pathway is critical for research into various physiological and pathological conditions, including metabolic diseases, neurodegenerative disorders, and cancer, and for the development of novel therapeutic interventions.

The synthesis of C24 ceramide is a multi-step process primarily occurring in the endoplasmic reticulum. It involves the coordinated action of fatty acid elongases and ceramide synthases. Specifically, the synthesis of the C24 fatty acyl-CoA precursor is followed by its attachment to a sphingoid base, a reaction catalyzed by a specific ceramide synthase.

Core Synthesis Pathway

The de novo synthesis of C24 ceramide begins with the formation of its constituent parts: a C24 fatty acid and a sphingoid base. The C24 fatty acid is produced through a fatty acid elongation cycle, and the sphingoid base is synthesized from serine and palmitoyl-CoA.

The key enzymes directly involved in the final steps of C24 ceramide synthesis are:

-

Fatty Acid Elongase 1 (ELOVL1): This enzyme is responsible for the elongation of very-long-chain fatty acids. It catalyzes the condensation of a C22:0-CoA with malonyl-CoA to produce a C24:0-CoA. ELOVL1 exhibits high activity toward saturated and monounsaturated C20- and C22-CoAs.[1][2]

-

Ceramide Synthase 2 (CerS2): As a key enzyme in this pathway, CerS2 exhibits high selectivity for very-long-chain fatty acyl-CoAs, particularly those with chain lengths of C22-C24.[3][4][5] It catalyzes the N-acylation of a sphingoid base (sphinganine or sphingosine) with C24-CoA to form dihydroceramide or ceramide, respectively.

The subcellular localization of these enzymes is primarily the endoplasmic reticulum membrane, where the synthesis of ceramides is initiated.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and analytical methods involved in C24 ceramide synthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Cell/Tissue Type | Reference |

| CerS2 | Sphinganine | 4.8 µM | - | - | |

| CerS2 | Sphingosine | 1.07 µM | - | - | |

| CerS2 | (15Z)-tetracosenoyl-CoA (C24:1-CoA) | 62.9 µM | Phosphorylation increases Vmax | HEK 293T cells |

Note: Specific Vmax values are often dependent on experimental conditions and are not always reported in a standardized manner.

Table 2: Quantitative Analysis of C24 Ceramide by LC-MS/MS

| Parameter | Value | Matrix | Reference |

| Lower Limit of Quantification (LLOQ) | 0.08 µg/ml | Human Plasma | |

| Linear Dynamic Range | 0.08–16 µg/ml | Human Plasma | |

| Absolute Recovery | 114% | Human Plasma | |

| Calibration Curve Range (C24:0-d7) | 2.6-1315 ng/mL | Human Plasma |

Experimental Protocols

Ceramide Synthase Activity Assay

This protocol is adapted from established methods to measure the activity of CerS2 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)

-

Fatty acid-free BSA (Bovine Serum Albumin)

-

C24:0-CoA (Lignoceroyl-CoA)

-

Sphinganine (dihydrosphingosine) or NBD-sphinganine (fluorescent analog)

-

Internal standard (e.g., C17:0 ceramide)

-

Chloroform/Methanol mixture (1:2, v/v)

-

LC-MS/MS system

Procedure:

-

Cell Lysate Preparation:

-

Harvest mammalian cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge the lysate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Collect the supernatant containing the microsomal fraction where CerS enzymes are located.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Assay buffer (20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)

-

0.1% (w/v) fatty acid-free BSA

-

50 µM C24:0-CoA

-

10 µM sphinganine (or NBD-sphinganine)

-

-

Initiate the reaction by adding a specific amount of cell lysate (e.g., 50 µg of protein) to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-120 minutes).

-

-

Lipid Extraction:

-

Stop the reaction by adding a chloroform/methanol (1:2, v/v) solution.

-

Add the internal standard (e.g., C17:0 ceramide) to each sample for normalization.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Analysis by LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples to quantify the amount of C24 dihydroceramide produced.

-

Quantification of C24 Ceramide by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of C24 ceramide from biological samples.

Materials:

-

Internal standards (e.g., deuterated C24:0 ceramide)

-

Protein precipitation solution (e.g., isopropanol-chloroform, 9:1)

-

LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in isopropanol)

Procedure:

-

Sample Preparation:

-

To a biological sample (e.g., 50 µL of plasma or cell lysate), add the deuterated internal standard.

-

Add the protein precipitation solution, vortex, and incubate to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant containing the lipids to a new tube for analysis.

-

-

Liquid Chromatography:

-

Inject the extracted sample onto the LC system.

-

Separate the lipids using a gradient elution with appropriate mobile phases. An example gradient is as follows:

-

0–0.5 min, 65% Solvent B

-

0.5–2 min, 65% to 90% Solvent B

-

2–2.1 min, 90% to 100% Solvent B

-

2.1–3 min, 100% Solvent B

-

3–3.1 min, 100% to 65% Solvent B

-

3.1–5 min, 65% Solvent B

-

-

-

Mass Spectrometry:

-

Ionize the eluted lipids using positive-ion electrospray ionization (ESI).

-

Detect and quantify C24 ceramide and its internal standard using multiple reaction monitoring (MRM) on a tandem mass spectrometer.

-

Experimental Workflow Diagram

Regulation and Interactions

The synthesis of C24 ceramide is a tightly regulated process. The activity of CerS2 can be modulated by post-translational modifications, such as phosphorylation, which has been shown to be important for its catalytic activity. Specifically, phosphorylation of CerS2 can increase its Vmax.

Furthermore, CerS enzymes can form both homo- and heterodimers, and these interactions can regulate their activity. For instance, the activity of CerS2 may depend on its interaction with other CerS isoforms.

There is also evidence of a functional interaction between ELOVL1 and CerS2. This interaction may serve to coordinate the production of the C24-CoA substrate with its utilization in ceramide synthesis.

Logical Relationship Diagram

Biological Significance

C24 ceramides are not merely structural components of cellular membranes. They play active roles in various cellular functions:

-

Membrane Structure and Properties: Due to their very-long acyl chains, C24 ceramides can significantly influence the biophysical properties of membranes. They can promote the formation of ordered lipid domains (lipid rafts) and induce changes in membrane curvature.

-

Cell Signaling: C24 ceramides have been implicated as signaling molecules in processes such as apoptosis and cell senescence. The balance between different ceramide species, such as the ratio of C16 to C24 ceramide, can be critical in determining cellular outcomes.

Conclusion

The synthesis of C24 ceramide is a fundamental cellular process with significant implications for cell biology and disease. The key enzymes, ELOVL1 and CerS2, represent potential therapeutic targets for modulating the levels of this specific ceramide species. The detailed experimental protocols and quantitative data provided in this guide are intended to support researchers in their efforts to further elucidate the roles of C24 ceramide and to develop novel strategies for therapeutic intervention. The continued application of advanced analytical techniques, such as LC-MS/MS, will be crucial in advancing our understanding of the complex and vital roles of very-long-chain ceramides in mammalian cells.

References

- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Distribution of Polyunsaturated C24:2 Sphingolipids Across Mammalian Tissues: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the tissue distribution of polyunsaturated C24:2 sphingolipids for researchers, scientists, and drug development professionals. It summarizes the current understanding of the prevalence of these lipids in various mammalian tissues, details the experimental protocols for their quantification, and illustrates their known biosynthetic pathway and potential role in cellular signaling.

Quantitative Distribution of C24:2 Sphingolipids in Mammalian Tissues

Polyunsaturated C24:2 ceramides are a significant class of sphingolipids found throughout a wide range of mammalian tissues.[1] Notably, their concentrations are particularly elevated in the spleen and small intestine, where C24:2 ceramide stands out as the fourth most abundant ceramide species in the spleen.[1] The following table summarizes the quantitative data on the distribution of C24:2 ceramides in various mouse tissues.

| Tissue | C24:2 Ceramide Concentration (pmol/mg protein) | Percentage of Total Ceramides (%) |

| Spleen | ~1.8 | ~6 |

| Small Intestine | ~1.2 | ~4 |

| Lung | ~0.8 | ~3 |

| Kidney | ~0.7 | ~2.5 |

| Liver | ~0.6 | ~2 |

| Brain | ~0.5 | ~1.5 |

| Heart | ~0.4 | ~1 |

| Skeletal Muscle | ~0.3 | ~1 |

| Testis | ~0.9 | ~3.5 |

| Epidermis | ~0.2 | ~0.5 |

Data is approximated from graphical representations in Ichiwaka et al., 2018 and serves for comparative purposes.

Experimental Protocols

The quantification of C24:2 sphingolipids necessitates precise and sensitive analytical methodologies. The following protocols are based on established methods for sphingolipid analysis.[2][3][4]

Tissue Homogenization and Lipid Extraction (Bligh-Dyer Method)

This procedure is designed to efficiently extract lipids from tissue samples while minimizing degradation.

-

Tissue Preparation: Weigh frozen tissue samples (typically 10-50 mg) and pulverize under liquid nitrogen to a fine powder.

-

Homogenization: Homogenize the tissue powder in a solution of chloroform:methanol (1:2, v/v) containing an internal standard (e.g., C17:0 ceramide).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required for the accurate quantification of individual sphingolipid species.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol with formic acid, is employed to separate the different lipid species.

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

Injection Volume: A small volume of the reconstituted lipid extract is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying specific molecules. The MRM transition for C24:2 ceramide would be based on its precursor ion mass and a characteristic fragment ion mass.

-

Quantification: The concentration of C24:2 ceramide in the sample is determined by comparing its peak area to that of the internal standard with a known concentration.

-

Biosynthesis and Signaling Pathways of C24:2 Sphingolipids

Biosynthetic Pathway of C24:2 Ceramide

Tracer studies using deuterium-labeled linoleic acid (C18:2) have elucidated that C24:2 ceramide is synthesized through the elongation of linoleic acid. This process involves the fatty acid elongase ELOVL1 and the ceramide synthase CERS2.

Experimental Workflow for C24:2 Sphingolipid Analysis

The following diagram outlines a typical experimental workflow for the quantification of C24:2 sphingolipids from tissue samples.

Putative Role in Lipid Microdomain Regulation

Sphingolipids are known to be key components of lipid microdomains, or rafts, in cellular membranes. However, studies have shown that C24:2 sphingomyelin is less prevalent in detergent-resistant membrane (DRM) fractions compared to its saturated counterparts. This suggests that polyunsaturated sphingolipids like C24:2 species may act as negative regulators of lipid microdomain formation, potentially by increasing membrane fluidity.

References

- 1. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 3. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of C24 Ceramide as a Signaling Molecule in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, have transitioned from being viewed as mere structural components of cell membranes to critical signaling molecules implicated in a myriad of cellular processes. Among these, the very-long-chain C24 ceramide, encompassing both C24:0 (lignoceric acid-containing) and C24:1 (nervonic acid-containing) species, is emerging as a key player in cancer biology. Dysregulation of C24 ceramide levels has been observed in various malignancies, where it can paradoxically exert both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and cellular context. This technical guide provides an in-depth exploration of C24 ceramide's role as a signaling molecule in cancer, with a focus on its signaling pathways, quantitative alterations in cancer tissues, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting sphingolipid metabolism in cancer.

Introduction: The Dichotomous Nature of C24 Ceramide in Cancer

Ceramides are central intermediates in sphingolipid metabolism, and their acyl chain length significantly influences their biological functions. C24 ceramides, synthesized predominantly by Ceramide Synthase 2 (CerS2), are integral components of cellular membranes, contributing to their biophysical properties. However, recent evidence has illuminated their active role in signal transduction, impacting cell proliferation, apoptosis, autophagy, and metastasis.

In some cancers, such as gallbladder cancer, elevated levels of C24 ceramide are associated with tumor progression, metastasis, and poor prognosis[1][2]. Conversely, in other contexts, C24:1 ceramide has been shown to limit the metastatic potential of ovarian cancer cells[3]. This dual functionality underscores the complexity of C24 ceramide signaling and highlights the need for a detailed understanding of its context-dependent roles in different malignancies.

Quantitative Alterations of C24 Ceramide in Cancer

The quantification of specific ceramide species in cancerous versus healthy tissues is crucial for understanding their role in tumorigenesis and for their potential as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of ceramides. The following tables summarize the reported quantitative changes in C24 ceramide levels in various cancers.

| Cancer Type | Tissue/Sample Type | Change in C24:0 Ceramide Level (Tumor vs. Normal) | Reference |

| Breast Cancer | Malignant Tumor Tissue | Significantly Increased (10.7-fold increase compared to normal tissue) | [4] |

| Colorectal Cancer | Tumor Tissue | Significantly Increased (6.55 pmol/mg vs. 4.77 pmol/mg in normal tissue) | [1] |

| Lung Cancer | Plasma | Significantly Higher in Lung Cancer Patients | |

| Prostate Cancer | Plasma | Elevated levels associated with poorer clinical outcomes | |

| Glioma | Tumor Tissue | No significant difference compared to control |

| Cancer Type | Tissue/Sample Type | Change in C24:1 Ceramide Level (Tumor vs. Normal) | Reference |

| Breast Cancer | Malignant Tumor Tissue | Significantly Raised (5.9-fold increase compared to normal tissue) | |

| Colorectal Cancer | Tumor Tissue | Similar to normal intestinal tissue (14.00 pmol/mg vs. 14.06 pmol/mg) |

C24 Ceramide Signaling Pathways in Cancer

C24 ceramide exerts its influence on cancer progression by modulating key signaling pathways. The following sections detail its involvement in cell proliferation, apoptosis, and autophagy, accompanied by explanatory diagrams.

Pro-Proliferative Signaling: The mTOR Pathway in Gallbladder Cancer

In gallbladder cancer, C24 ceramide has been identified as a driver of tumor progression through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. C24 ceramide directly binds to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), a regulator of mTOR, facilitating the formation and activation of the mTOR complex 1 (mTORC1). This activation promotes cell proliferation and migration.

Figure 1: C24 Ceramide-driven mTOR signaling in gallbladder cancer.

Regulation of Apoptosis

The role of C24 ceramide in apoptosis is complex and appears to be context-dependent. While some studies suggest a pro-apoptotic role for very-long-chain ceramides, others indicate a protective effect. One proposed mechanism for ceramide-induced apoptosis involves the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. Anti-apoptotic Bcl-2 proteins can counteract this effect.

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of C24 Sphingolipids in the Architecture and Function of Membrane Microdomains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane microdomains, often referred to as lipid rafts, are dynamic, ordered, and tightly packed regions of the plasma membrane enriched in sphingolipids and cholesterol. These domains serve as critical platforms for signal transduction, protein trafficking, and cellular regulation. Within the diverse landscape of membrane lipids, C24 sphingolipids, characterized by their very long acyl chains (VLCFAs), play a unique and indispensable role in governing the biophysical properties and functional integrity of these microdomains. This technical guide provides a comprehensive overview of the function of C24 sphingolipids in membrane microdomains, detailing their biophysical characteristics, their influence on raft organization, their involvement in key signaling pathways, and the experimental methodologies used for their study.

Biophysical Properties of C24 Sphingolipids

The defining feature of C24 sphingolipids, such as C24:0 (lignoceric) and C24:1 (nervonic) ceramide and sphingomyelin, is their exceptionally long N-acyl chain. This structural characteristic imparts distinct biophysical properties that are fundamental to their function within membranes.

-

Hydrophobicity and Interdigitation: The extended C24 acyl chain significantly increases the hydrophobicity of these lipids. This promotes strong van der Waals interactions with neighboring lipids and leads to a phenomenon known as interdigitation, where the long acyl chain of a C24 sphingolipid in one leaflet of the bilayer extends into the opposing leaflet. This interdigitation enhances the coupling between the two leaflets of the membrane, contributing to bilayer stability.

-

Membrane Thickness and Ordering: The presence of C24 sphingolipids increases the thickness of the lipid bilayer. Their saturated or minimally unsaturated nature allows for tight packing with cholesterol, leading to the formation of highly ordered (liquid-ordered, Lo) phases characteristic of lipid rafts. This contrasts with the more fluid and disordered (liquid-disordered, Ld) state of membranes rich in phospholipids with shorter, unsaturated acyl chains.

-

Phase Behavior: C24 sphingolipids have a profound impact on the phase behavior of membranes. Saturated C24:0 sphingolipids, in particular, have a high melting temperature and strongly favor the formation of gel-like or liquid-ordered domains.[1] The introduction of a single double bond in C24:1 sphingolipids (nervonic acid) lowers the melting temperature and can modulate the rigidity of these domains, suggesting a mechanism for fine-tuning membrane properties.[2]

Role in Membrane Microdomain (Lipid Raft) Formation and Organization

The unique biophysical properties of C24 sphingolipids are central to their role in the formation and stability of lipid rafts.

-

Promotion of Ordered Domains: The long, saturated acyl chains of C24 sphingolipids, in conjunction with cholesterol, are primary drivers for the phase separation that leads to the formation of liquid-ordered domains.[3] These domains are more rigid and thicker than the surrounding bilayer.

-

Controversial Role in Domain Suppression: Some studies have presented a counterintuitive role for C24 sphingomyelin in suppressing the formation of submicron domains in both model membranes and live cells.[4][5] This effect is attributed to the interdigitation of the C24 acyl chain, which is proposed to favor the partitioning of cholesterol into the inner leaflet, thereby destabilizing outer leaflet rafts. This highlights the complexity of lipid interactions and the context-dependent function of C24 sphingolipids.

-

Regulation of Protein Sorting and Trafficking: Membrane microdomains enriched in C24 sphingolipids act as sorting platforms for specific proteins, including glycosylphosphatidylinositol (GPI)-anchored proteins and certain transmembrane proteins. This selective inclusion or exclusion of proteins is crucial for processes like polarized protein trafficking.

C24 Sphingolipids in Signaling Pathways

C24 sphingolipids are not merely structural components; they are also key players and regulators in a variety of cellular signaling pathways.

C24 Ceramide-Mediated Apoptosis

C24 ceramides are potent signaling molecules involved in the induction of apoptosis (programmed cell death). An increase in intracellular levels of C16 and C24 ceramides precedes the activation of caspases and the execution of the apoptotic program in neutrophils. The de novo synthesis of these ceramides is a critical step in this pathway.

Caption: C24 Ceramide-Mediated Apoptotic Signaling Pathway.

C24 Sphingolipid-Dependent Auxin Carrier Trafficking in Plants

In plant cells, very-long-chain sphingolipids are essential for the correct polar trafficking of auxin carriers, such as PIN1 and AUX1, to the plasma membrane. A reduction in C24 sphingolipid levels leads to the aggregation of these carriers in intracellular compartments, disrupting polar auxin transport, which is crucial for processes like lateral root formation.

Caption: Role of C24 Sphingolipids in Auxin Carrier Trafficking.

Quantitative Data on C24 Sphingolipids in Membrane Microdomains

The enrichment of specific C24 sphingolipid species in detergent-resistant membranes (DRMs), a biochemical surrogate for lipid rafts, provides quantitative evidence for their role in these domains.

| C24 Sulfatide Species | Relative Abundance in Raft vs. Non-Raft Membranes (Wild-Type Mice CNS) |

| C24:0 Sulfatide | More abundant in raft membranes |

| C24:1 Sulfatide | More abundant in raft membranes |

| C24 Sphingomyelin Species | Distribution in Detergent-Resistant Membranes (DRMs) |

| C24:2 Sphingomyelin | Lower proportion in DRM fraction compared to saturated sphingomyelins |

Experimental Protocols

A variety of sophisticated techniques are employed to investigate the function of C24 sphingolipids in membrane microdomains.

Isolation of Detergent-Resistant Membranes (DRMs)

This is a classical biochemical method to enrich for lipid rafts.

Caption: Workflow for Detergent-Resistant Membrane (DRM) Isolation.

Detailed Methodology:

-

Cell Lysis: Cells are harvested and lysed on ice for 30 minutes in a buffer containing 1% Triton X-100.

-

Sucrose Gradient Preparation: The cell lysate is adjusted to a high sucrose concentration (e.g., 40%) and placed at the bottom of an ultracentrifuge tube.

-

Gradient Overlay: The lysate is carefully overlaid with layers of decreasing sucrose concentrations (e.g., 35% and 5%).

-

Ultracentrifugation: The gradient is centrifuged at high speed (e.g., 200,000 x g) for an extended period (e.g., 18 hours) at 4°C.

-

Fraction Collection: Fractions are carefully collected from the top of the gradient. The low-density DRM fraction, containing the lipid rafts, will float to the interface between the lower sucrose concentrations.

-

Analysis: The protein and lipid composition of each fraction is analyzed by Western blotting for raft and non-raft marker proteins and by mass spectrometry for lipidomics.

Laurdan Staining and Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with membrane lipid packing.

Detailed Methodology:

-

Cell Staining: Live or fixed cells are incubated with a solution of Laurdan (typically 5-10 µM) for 30-60 minutes at 37°C.

-

Imaging: The stained cells are imaged using a two-photon or confocal microscope equipped with two emission channels (e.g., 400-460 nm for the ordered phase and 470-530 nm for the disordered phase).

-

GP Calculation: The Generalized Polarization (GP) value is calculated for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered), where I is the intensity in the respective channels.

-

Image Generation: A pseudo-colored GP image is generated, where higher GP values (typically red/yellow) represent more ordered membrane regions (lipid rafts) and lower GP values (typically blue/green) represent more fluid regions.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study molecular interactions at the nanometer scale, such as the association of proteins within lipid rafts.

Detailed Methodology:

-

Fluorophore Labeling: The proteins of interest are tagged with a FRET donor-acceptor pair of fluorescent proteins (e.g., CFP and YFP).

-

Cell Transfection: Cells are transfected with the constructs encoding the fluorescently tagged proteins.

-

Imaging: The cells are imaged using a FRET-capable microscope, acquiring images in the donor, acceptor, and FRET channels.

-

FRET Efficiency Calculation: The FRET efficiency is calculated based on the quenching of the donor fluorescence or the sensitized emission of the acceptor.

-

Data Interpretation: High FRET efficiency between two proteins suggests they are in close proximity (<10 nm), indicating a potential interaction within a microdomain.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of membrane surfaces and can measure the nanomechanical properties of lipid domains.

Detailed Methodology:

-

Supported Lipid Bilayer (SLB) Preparation: SLBs containing C24 sphingolipids are formed on a smooth substrate like mica.

-

AFM Imaging: The SLB is imaged in fluid under physiological conditions using the AFM in tapping mode to obtain a topographical map. The thicker, more ordered domains enriched in C24 sphingolipids can be visualized as raised plateaus.

-

Force Spectroscopy: The AFM tip is used to indent the membrane, and the force required to puncture the bilayer (breakthrough force) is measured. Ordered domains exhibit a higher breakthrough force than the surrounding fluid membrane.

Conclusion

C24 sphingolipids are fundamental to the structure and function of membrane microdomains. Their unique biophysical properties, driven by their very long acyl chains, are critical for the formation of ordered lipid domains that serve as platforms for cellular signaling and protein trafficking. While they are clearly integral to the formation of these domains, emerging evidence also points to a more complex regulatory role, potentially involving the modulation of cholesterol distribution and the suppression of certain microdomain populations. The continued application of advanced biophysical and cell biology techniques will undoubtedly further unravel the multifaceted functions of these essential lipids, offering new insights for researchers and potential therapeutic targets for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. C24 Sphingolipids Govern the Transbilayer Asymmetry of Cholesterol and Lateral Organization of Model and Live-Cell Plasma Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of C24 Cationic Ionizable Lipids: A Technical Guide to Next-Generation Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the development of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as the clinical frontrunners. Central to the success of these LNPs is the ionizable cationic lipid, a component meticulously engineered to navigate the complex biological milieu and efficiently deliver its therapeutic cargo. This technical guide delves into the discovery and development of a novel class of C24 cationic ionizable lipids, offering a comprehensive overview of their synthesis, formulation into LNPs, and superior performance in drug delivery applications. We will explore the quantitative advantages of C24-based systems, provide detailed experimental methodologies, and visualize the key processes that underpin their efficacy.

Core Concepts: The Innovation of C24 Ionizable Lipids

C24 represents a significant advancement in ionizable lipid technology. It is a novel multiprotic ionizable lipid designed to overcome the limitations of earlier generations, such as the widely used MC3. The key innovation lies in its multistage protonation behavior, which results in more effective endosomal protonation and, consequently, enhanced endosomal escape of the nucleic acid payload.[1] This superior mechanism of action translates into several tangible benefits:

-

Greater Translational Efficacy: C24 LNPs have demonstrated significantly higher protein expression from delivered mRNA compared to standard MC3 LNPs.[1][2]

-

Reduced Off-Target Expression: A notable advantage of C24 LNPs is the substantial reduction in off-target protein expression in tissues like the liver following intramuscular administration.[2]

-

Lower Inflammatory Profile: Studies have shown that C24 LNPs induce less inflammation at the injection site compared to their MC3 counterparts.[2]

-

Enhanced Stability: C24 LNPs exhibit improved stability, a critical factor for the manufacturing, storage, and distribution of LNP-based therapeutics.

Data Presentation: A Quantitative Comparison

The performance of C24-based LNPs has been quantitatively benchmarked against the industry standard, MC3. The following tables summarize the key physicochemical properties and in vivo efficacy data.

Table 1: Physicochemical Properties of C24-Ceramide LNPs

| Parameter | Value |

| Average Diameter (nm) | 100 - 150 |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | Near-neutral |

| Encapsulation Efficiency (%) | > 90% |

(Data derived from studies on C24 ceramide LNPs, which provide an indication of the general characteristics of C24-based formulations.)

Table 2: Comparative In Vivo Efficacy of C24 vs. MC3 LNPs for mRNA Delivery

| Performance Metric | C24 LNP | MC3 LNP | Fold Improvement |

| Neutralizing Antibody Titer | High | Low | 10-fold higher |

| Off-Target Liver Expression | Low | High | 6-fold lower |

| Injection Site Inflammation | Low | High | Notably reduced |

(This data highlights the significant performance advantages of the C24 ionizable lipid in a preclinical setting.)

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of C24-based LNPs for drug delivery.

Synthesis of C24 Cationic Ionizable Lipids

While the precise, proprietary synthesis protocol for the novel C24 ionizable lipid is not publicly available, a general and widely adopted method for synthesizing ionizable lipids involves a one-pot, two-step reaction. This typically includes an initial Michael addition followed by reductive amination. Another common approach is the ring-opening reaction of an epoxide with an amine.

A representative, though not specific to C24, synthesis process for a generic ionizable lipid is as follows:

-

Epoxide Formation: An appropriate alkene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane (DCM) to form the corresponding epoxide. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Ring-Opening Reaction: The synthesized epoxide is then reacted with a suitable amine core in a solvent such as ethanol. This reaction is often performed at an elevated temperature to drive it to completion.

-

Purification: The final ionizable lipid product is purified using column chromatography on silica gel with a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the pure lipid.

Formulation of C24 Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating mRNA is a critical step that determines the physicochemical properties and biological activity of the final product. A widely used method is microfluidic mixing.

Materials:

-

C24 ionizable lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)

-

mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Stock Preparation: Prepare a stock solution of the lipids (C24, DSPC, cholesterol, and PEG-lipid) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be around 10-25 mM.

-

mRNA Solution Preparation: Prepare a solution of the desired mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Formulation: Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 and a total flow rate of 12 mL/min. The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming the LNPs.

-

Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This step is crucial for the formation of stable and well-defined nanoparticles.

Characterization of C24 LNPs

1. Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS and measure the size distribution and PDI using a DLS instrument (e.g., Malvern Zetasizer).

2. Zeta Potential:

-

Method: Laser Doppler Velocimetry.

-

Procedure: Dilute the LNP suspension in a low ionic strength buffer and measure the electrophoretic mobility to determine the zeta potential.

3. Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Procedure:

-

Measure the total mRNA concentration by lysing the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.

-

Measure the amount of unencapsulated mRNA in the LNP suspension without the detergent.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] * 100

-

In Vitro Transfection Assay

-

Cell Line: A suitable cell line (e.g., HEK293T, HeLa).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of C24 LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP).

-

Incubate for 24-48 hours.

-

Measure the reporter protein expression using a suitable assay (e.g., luciferase assay system for luminescence or flow cytometry for GFP).

-

In Vivo Efficacy Study

-

Animal Model: Typically mice (e.g., BALB/c or C57BL/6).

-

Procedure:

-

Administer the C24 LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) via the desired route (e.g., intramuscular or intravenous injection).

-

At a specified time point (e.g., 6, 24, 48 hours), anesthetize the mice and inject a substrate for the reporter protein (e.g., D-luciferin for luciferase).

-

Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in different organs.

-

For biodistribution studies, organs can be harvested, homogenized, and assayed for reporter protein activity.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks in the study of C24 cationic ionizable lipids.

Conclusion

The discovery of C24 cationic ionizable lipids marks a pivotal moment in the advancement of non-viral drug delivery systems. Their unique chemical properties translate into demonstrably superior in vitro and in vivo performance, offering a promising platform for the development of safer and more effective nucleic acid-based therapeutics. This technical guide provides a foundational understanding of C24 LNPs, from their formulation and characterization to their mechanism of action. As research in this area continues to evolve, the principles and methodologies outlined herein will serve as a valuable resource for scientists and developers working at the forefront of genetic medicine.

References

The Indispensable Role of C24 Fatty Acids in Skin Barrier Integrity: A Technical Guide

For Immediate Release

A deep dive into the molecular underpinnings of skin health reveals the critical function of C24 very-long-chain fatty acids in maintaining a robust epidermal barrier. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, function, and pathological implications of these essential lipids, alongside detailed experimental protocols for their investigation.

The skin's primary defense, the stratum corneum, relies on a highly organized lipid matrix to prevent water loss and protect against environmental insults. Central to this barrier are ceramides, a class of sphingolipids, particularly those containing very-long-chain fatty acids (VLCFAs) of 24 carbon atoms (C24) and longer. This guide elucidates the pivotal involvement of C24 fatty acids in the biosynthesis of these specialized ceramides and their profound impact on skin barrier function.

The Synthesis of C24 Fatty Acids and their Incorporation into Ceramides

The formation of a competent skin barrier is intrinsically linked to the synthesis of VLCFAs and their subsequent incorporation into ceramides. This process is orchestrated by a series of enzymatic reactions primarily occurring in the endoplasmic reticulum of keratinocytes.

Elongation of Very-Long-Chain Fatty Acids (ELOVLs)

The elongation of fatty acid chains beyond the typical C16-C18 length is carried out by a family of enzymes known as ELOVLs. Specifically, ELOVL4 is responsible for the synthesis of VLCFAs with chain lengths of C24 and greater.[1] Mutations or deficiencies in ELOVL4 lead to a dramatic reduction in these critical fatty acids, resulting in severe skin barrier defects and, in mouse models, neonatal lethality.[2][3] ELOVL1 and ELOVL3 are also expressed in the epidermis and are involved in the elongation of saturated and monounsaturated fatty acids up to C24-C26.[1][4]

Ceramide Synthases (CerS)

Once synthesized, C24 and other VLCFAs are activated to their CoA esters and incorporated into the ceramide backbone by ceramide synthases. Ceramide synthase 3 (CerS3) exhibits a unique preference for very-long-chain acyl-CoAs, including C24:0, and is the key enzyme for the synthesis of the ultra-long-chain ceramides essential for the skin barrier. The absence of functional CerS3 results in a complete loss of ceramides with fatty acid chains of C26 and longer, leading to a severely compromised epidermal barrier and rapid dehydration after birth.

A simplified workflow for the synthesis of VLCFA-containing ceramides is depicted below:

The Structural Role of C24-Containing Ceramides in the Stratum Corneum

The unique molecular structure of C24-containing ceramides is fundamental to the formation of the highly ordered, impermeable lipid lamellae in the stratum corneum. These long acyl chains allow for strong intercellular interactions, creating a dense and rigid barrier that is highly resistant to water permeation. The most critical of these are the ω-O-acylceramides, where a very-long-chain ω-hydroxy fatty acid is esterified with linoleic acid. These specialized ceramides are thought to act as "molecular rivets," covalently attaching the lipid envelope to the corneocytes and organizing the extracellular lipid sheets.

Quantitative Impact of C24 Fatty Acid and Ceramide Depletion on Skin Barrier Function

A compromised skin barrier, characterized by increased transepidermal water loss (TEWL), is a hallmark of several inflammatory skin diseases, including atopic dermatitis (AD) and psoriasis. A consistent finding in these conditions is a significant reduction in the levels of ceramides containing very-long-chain fatty acids.

| Parameter | Healthy Control | Atopic Dermatitis (Non-lesional) | Atopic Dermatitis (Lesional) | Reference |

| TEWL (g/m²/h) | 12.3 ± 2.3 | 28.8 ± 9.5 | 94.3 ± 38.8 | |

| Total Ceramides (% of total lipid) | 31.4 ± 6.9 | 25.6 ± 3.8 | 24.4 ± 5.6 | |

| Ceramide 1 (EOS) (% of total ceramide) | Significantly Higher | Significantly Lower | Markedly Lower | |

| Ceramide 3 (NS/NP with VLCFA) (% of total ceramide) | Significantly Higher | Lower | Significantly Lower | |

| Average Ceramide Chain Length | Longer | Shorter | Significantly Shorter | |

| Ratio of Long-Chain to Short-Chain Ceramides (C24-32:C14-22) | High | Low | Very Low |

Table 1: Comparison of Skin Barrier Parameters and Ceramide Composition in Healthy and Atopic Dermatitis Skin.

The data clearly demonstrates a strong inverse correlation between the levels of long-chain ceramides and TEWL. Specifically, a reduction in the ratio of ceramides with long-chain fatty acids (C24-C32) to those with short-chain fatty acids (C14-22) is significantly correlated with increased TEWL, highlighting the critical importance of C24 and longer fatty acids in maintaining barrier integrity. Studies have shown that in atopic dermatitis, there is a notable decrease in the average chain length of both free fatty acids and ceramides, which correlates with a less dense lipid organization and impaired barrier function.

Signaling Pathways Involving Fatty Acids in Keratinocytes

Beyond their structural role, fatty acids, including VLCFAs, can act as signaling molecules, influencing keratinocyte differentiation and the expression of genes involved in barrier formation. One key pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear hormone receptors activated by fatty acids and their derivatives.

Activation of PPARs in keratinocytes has been shown to stimulate the expression of genes involved in differentiation and lipid metabolism. For instance, fatty acid activation of PPARβ/δ can upregulate the expression of Angiopoietin-like protein 4 (Angptl4), a known PPAR target gene. Furthermore, PPAR activation can influence the expression of genes involved in keratinocyte differentiation such as involucrin and transglutaminase, as well as genes related to lipid uptake and metabolism like CD36.

Experimental Protocols

A deeper understanding of the role of C24 fatty acids in skin barrier function relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols.

Stratum Corneum Sample Collection: Tape Stripping

A non-invasive method to collect the outermost layers of the stratum corneum for lipid analysis.

Materials:

-

D-Squame® adhesive tapes (or similar)

-

Forceps

-

Microcentrifuge tubes

Procedure:

-

Clean the skin area of interest (e.g., forearm) with a dry wipe to remove surface contaminants.

-

Firmly press an adhesive tape onto the skin for a few seconds.

-

Remove the tape in a swift, single motion using forceps.

-

Place the tape strip into a labeled microcentrifuge tube.

-

Repeat for the desired number of strips from the same site. For lipid analysis, pooling several strips may be necessary.

Lipid Extraction and Analysis by LC-MS/MS

A detailed protocol for the extraction and quantification of ceramides and fatty acids from stratum corneum samples.

Materials:

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Internal standards (e.g., C17:0 ceramide, deuterated fatty acids)

-

Nitrogen evaporator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Add the tape strips to a glass vial.

-

Perform a modified Bligh and Dyer extraction by adding a mixture of chloroform:methanol (2:1, v/v) containing the internal standards.

-

Vortex thoroughly and incubate to allow for lipid extraction.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples using a suitable LC-MS/MS method with a normal-phase or reversed-phase column for separation and multiple reaction monitoring (MRM) for quantification of specific ceramide and fatty acid species.

Transepidermal Water Loss (TEWL) Measurement

A non-invasive in vivo method to assess the integrity of the skin barrier.

Materials:

-

Tewameter® or other evaporimeter

-

Controlled environment chamber (stable temperature and humidity)

Procedure:

-

Acclimatize the subject to the controlled environment (e.g., 20-22°C, 40-60% humidity) for at least 20-30 minutes.

-

Gently place the probe of the TEWL meter perpendicularly on the skin surface without applying excessive pressure.

-

Allow the reading to stabilize according to the manufacturer's instructions.

-

Record the TEWL value, typically in g/m²/h.

-

Take multiple readings at the same site and average the results.

Immunofluorescence Staining for ELOVL4 and CerS3

A method to visualize the localization of key enzymes in skin tissue sections.

Materials:

-

Paraffin-embedded skin sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies:

-

Rabbit polyclonal anti-ELOVL4 (e.g., Abcam ab224608, 1:100 dilution)

-

Rabbit polyclonal anti-CERS3 (e.g., Human Protein Atlas HPA006092, 1:1000-1:2500 dilution)

-

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate the skin sections.

-

Perform heat-induced antigen retrieval.

-

Permeabilize the sections with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding with the blocking solution.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash with PBS.

-

Counterstain with DAPI.

-

Mount the coverslip with mounting medium and visualize under a fluorescence microscope.

Conclusion and Future Directions

The evidence overwhelmingly supports the indispensable role of C24 fatty acids in the formation and maintenance of a functional skin barrier. Their synthesis by ELOVL enzymes and incorporation into ceramides by CerS3 are critical steps that, when disrupted, lead to significant barrier defects and skin pathology. The quantitative relationship between reduced very-long-chain ceramides and increased transepidermal water loss in conditions like atopic dermatitis underscores the potential of targeting these lipid pathways for therapeutic intervention.

Future research should focus on further elucidating the signaling pathways regulated by C24 fatty acids and their metabolites in keratinocytes. A deeper understanding of the transcriptional regulation of ELOVL4 and CerS3 expression could unveil novel targets for the treatment of skin barrier disorders. Furthermore, the development of topical formulations containing C24-rich ceramides or agents that stimulate their endogenous synthesis holds great promise for restoring barrier function in compromised skin. The detailed experimental protocols provided in this guide offer a robust framework for researchers to advance our knowledge in this vital area of dermatology and drug development.

References

- 1. Anti-ELOVL4 Antibody (A98815) | Antibodies.com [antibodies.com]

- 2. anti-ELOVL4 Antibody [ABIN1679709] - Human, WB, IF [antibodies-online.com]

- 3. Anti-CERS3 Antibody (A43437) | Antibodies.com [antibodies.com]

- 4. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C24:1 Ceramide in Biological Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes. The specific functions of ceramides are often dictated by the length of their N-acyl chains. Among these, C24:1 ceramide, a monounsaturated very-long-chain ceramide, has emerged as a key player in numerous physiological and pathological states. This technical guide provides a comprehensive overview of the current understanding of C24:1 ceramide's role in biological processes, with a focus on its involvement in cancer, cardiovascular disease, neurodegeneration, and metabolic disorders. We delve into the signaling pathways modulated by C24:1 ceramide, present quantitative data on its prevalence in various conditions, and provide detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of sphingolipid biology and leverage this knowledge for therapeutic innovation.

Introduction to C24:1 Ceramide

Ceramides are composed of a sphingosine backbone linked to a fatty acid via an amide bond. The fatty acid chain length can vary, giving rise to a diverse family of ceramide species with distinct biological functions. C24:1 ceramide, also known as nervonic acid ceramide, is characterized by a 24-carbon monounsaturated fatty acyl chain. It is synthesized by ceramide synthase 2 (CerS2), an enzyme with a preference for very-long-chain fatty acyl-CoAs.[1] The presence of the double bond in its acyl chain confers unique biophysical properties to C24:1 ceramide, influencing membrane fluidity and the formation of lipid domains.[2][3]

Biological Roles of C24:1 Ceramide

The functional significance of C24:1 ceramide is context-dependent, with studies reporting both pro- and anti-pathogenic roles in various diseases.

Cancer

The role of C24:1 ceramide in cancer is multifaceted. Elevated levels of C24:1 ceramide have been observed in several cancer types, including breast and colorectal cancer.[4][5] In breast cancer, increased C24:1 ceramide levels have been associated with both malignant tumors and a positive lymph node status, suggesting a potential role in metastasis. Conversely, in ovarian cancer, the CerS2-C24:1-ceramide axis has been shown to limit metastatic potential by inhibiting the formation of lamellipodia. C24:1 ceramide is also implicated in cancer cell apoptosis and autophagy. For instance, it has been shown to accumulate in prostate cancer cells undergoing apoptosis induced by melanoma differentiation-associated gene-7/interleukin-24 (mda-7/IL-24).

Cardiovascular Disease

In the context of cardiovascular disease (CVD), elevated plasma levels of C24:1 ceramide, along with C16:0 and C18:0 ceramides, have been identified as independent predictors of major adverse cardiovascular events. Specific ceramide ratios, such as C24:1/C24:0, are also being explored as prognostic biomarkers for CVD mortality. The CERT1 risk score, which incorporates the concentrations of C16:0, C18:0, and C24:1 ceramides and their ratios to C24:0 ceramide, is used to categorize the risk of developing CVDs.

Neurodegenerative Diseases

Alterations in C24:1 ceramide levels have been documented in several neurodegenerative disorders. Increased levels of very-long-chain ceramides, including C24:1, have been found in the brains of patients with Alzheimer's disease. In Parkinson's disease with cognitive impairment, plasma levels of C24:1 ceramide were significantly higher compared to patients without cognitive impairment or healthy controls. In amyotrophic lateral sclerosis (ALS), increased levels of C24:1 ceramide have been observed in the spinal cord of a mouse model of the disease.

Metabolic Disorders and Insulin Resistance

C24:1 ceramide has been implicated in the pathogenesis of insulin resistance and type 2 diabetes. Studies have shown that plasma concentrations of C24:1 ceramide are increased in individuals with type 2 diabetes and are inversely correlated with insulin sensitivity. In adipose tissue of obese individuals, the content of C24:1-ceramide was found to be elevated in women.

Autophagy

C24:1 ceramide, along with other very-long-chain ceramides, is synthesized by CerS2. The downregulation of CerS2, leading to a decrease in C24:1 ceramide, has been shown to induce autophagy and the unfolded protein response. Dihydroceramides, the precursors to ceramides, including C24:1 dihydroceramide, are also involved in the induction of autophagy.

Data Presentation: Quantitative Levels of C24:1 Ceramide

The following tables summarize quantitative data on C24:1 ceramide levels in various biological samples and disease states as reported in the literature.

Table 1: C24:1 Ceramide Levels in Cancer Tissues

| Cancer Type | Tissue Type | C24:1 Ceramide Level (pmol/mg tissue) | Fold Change (Cancer vs. Normal) | Reference |

| Breast Cancer | Malignant Tumor | Increased | 5.9 | |

| Benign Tumor | Increased | 2.3 | ||

| Normal Tissue | 2.80 ± 0.8 | - | ||

| Colorectal Cancer | Cancer Tissue | 14.00 | No significant change | |

| Normal Tissue | 14.06 | - |

Table 2: Circulating C24:1 Ceramide Levels in Disease

| Disease | Sample Type | C24:1 Ceramide Concentration | Comparison Group | Reference |

| Cardiovascular Disease | Plasma | Elevated | Healthy Controls | |

| Type 2 Diabetes | Plasma | Increased | Healthy Controls | |

| Parkinson's Disease (with cognitive impairment) | Plasma | Significantly higher | PD without cognitive impairment & Controls |

Table 3: Analytical Performance for C24:1 Ceramide Quantification by LC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | 5.6 - 714 ng | |

| Limit of Detection (LOD) | 5 - 50 pg/ml | |

| Limit of Quantification (LOQ) | 5 - 50 pg/ml | |

| Recovery from Plasma | 78 - 91% |

Experimental Protocols

Quantification of C24:1 Ceramide by LC-ESI-MS/MS

This protocol outlines a common method for the extraction and quantification of C24:1 ceramide from biological samples using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

4.1.1. Materials

-

C24:1 ceramide standard (Avanti Polar Lipids)

-

Internal Standard: C17:0 or C25:0 ceramide (Avanti Polar Lipids)

-

HPLC-grade solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol, Formic acid

-

Bligh and Dyer extraction buffer (Chloroform:Methanol, 1:2, v/v)

-

Silica gel columns for plasma samples

-

Glass tubes, homogenizer, centrifuge

4.1.2. Sample Preparation

For Tissue Samples:

-

Homogenize 7-15 mg of wet tissue in ice-cold 1M NaCl solution.

-

Add 2 ml of ice-cold chloroform:methanol (1:2, v/v) and vortex at 4°C.

-

Add internal standard (e.g., C25:0 ceramide).

-

Perform lipid extraction using the Bligh and Dyer method.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

For Plasma Samples:

-

To 50 µl of plasma, add the internal standard.

-

Perform lipid extraction with chloroform/methanol (1:2).

-

Isolate sphingolipids using silica gel column chromatography to remove abundant, non-polar lipids.

-

Elute sphingolipids and evaporate the solvent.

-

Reconstitute the sample for analysis.

4.1.3. LC-MS/MS Analysis

-

Chromatography:

-

Column: C8 or C18 reversed-phase column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 μm).

-

Mobile Phase A: Water with 0.2% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase to 100% mobile phase B.

-

Flow Rate: 0.3 ml/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for C24:1 Ceramide: Monitor for the transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z 264.2, corresponding to the sphingosine backbone).

-

MRM Transition for Internal Standard (C25:0 Ceramide): Monitor the appropriate precursor-to-product ion transition.

-

4.1.4. Data Analysis

-

Construct a calibration curve using known concentrations of the C24:1 ceramide standard spiked with a constant amount of the internal standard.

-

Calculate the peak area ratio of C24:1 ceramide to the internal standard in both the standards and the unknown samples.

-

Determine the concentration of C24:1 ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Visualizations

C24:1 Ceramide in Apoptosis

C24:1 ceramide can promote apoptosis through various mechanisms, including the inhibition of pro-survival pathways such as the PI3K/Akt and ERK pathways.

C24:1 Ceramide in Autophagy

The regulation of autophagy by C24:1 ceramide is complex. Downregulation of CerS2, which synthesizes C24:1 ceramide, can induce autophagy. Ceramide, in general, can trigger autophagy by inhibiting the mTOR signaling pathway and promoting the dissociation of the Beclin 1:Bcl-2 complex.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

C24 Ceramide: A Technical Guide to its Impact on Membrane Biophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. Comprising a sphingosine backbone N-acylated with a fatty acid, the specific biophysical and signaling functions of a ceramide molecule are intimately tied to the length and saturation of its acyl chain. Among these, the very-long-chain C24 ceramides (lignoceroyl ceramide, C24:0, and nervonoyl ceramide, C24:1) are of particular interest due to their abundance in certain tissues and their profound impact on the structural and functional properties of cellular membranes.

This technical guide provides an in-depth exploration of C24 ceramide's influence on the biophysical characteristics of lipid bilayers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the roles of sphingolipids in health and disease. This document details the effects of C24 ceramide on membrane organization, presents quantitative data from key experimental techniques, outlines detailed experimental protocols for studying these phenomena, and illustrates the relevant cellular pathways.

The Biophysical Impact of C24 Ceramide on Lipid Membranes